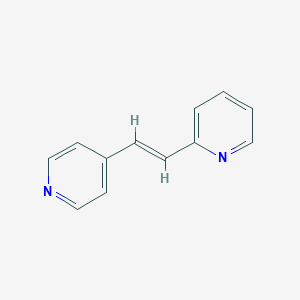

trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61719. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(E)-2-pyridin-4-ylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11/h1-10H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETWYDZOYDJBIX-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278862 | |

| Record name | 2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14802-41-6, 33070-08-5 | |

| Record name | 2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14802-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2,4'-Vinylenedipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000736687 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2,4'-vinylenedipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene, a heterocyclic stilbene analogue with significant potential in medicinal chemistry and materials science. This document details the synthetic protocol, purification methods, and extensive characterization data, including spectroscopic and crystallographic analyses, to support further research and development.

Introduction

This compound, also known as 2,4'-bpe, belongs to a class of unsymmetrical dipyridylethylenes. These compounds are of considerable interest due to their unique photophysical properties, ability to form coordination polymers and metal-organic frameworks (MOFs), and potential applications in crystal engineering and as building blocks for novel pharmaceutical agents. The presence of two differently positioned nitrogen atoms in the pyridyl rings introduces asymmetry, influencing the molecule's electronic properties, coordination behavior, and solid-state packing. A thorough understanding of its synthesis and detailed characterization is crucial for its effective utilization in various scientific disciplines.

Synthesis

The synthesis of this compound is most effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high stereoselectivity, typically yielding the trans (E) isomer as the major product. The general synthetic pathway involves the reaction of a phosphonate ylide with an aldehyde.

Synthetic Pathway

The synthesis is a two-step process starting from the commercially available precursors 4-(chloromethyl)pyridine and triethyl phosphite to generate the key phosphonate intermediate, followed by the HWE reaction with 2-pyridinecarboxaldehyde.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl (4-pyridylmethyl)phosphonate

-

To a solution of 4-(chloromethyl)pyridine hydrochloride in a suitable solvent such as toluene, add an equimolar amount of a base (e.g., triethylamine) to liberate the free base.

-

Add an excess of triethyl phosphite to the reaction mixture.

-

Heat the mixture at reflux for several hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield diethyl (4-pyridylmethyl)phosphonate as a colorless oil.

Step 2: Synthesis of this compound

-

To a suspension of a strong base, such as sodium hydride (NaH), in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diethyl (4-pyridylmethyl)phosphonate in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-pyridinecarboxaldehyde in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Characterization

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂ |

| Molecular Weight | 182.22 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 148-152 °C |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The trans-configuration of the ethylenic bond is confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.65 | d | 1H | H at position 6 of the 2-pyridyl ring |

| ~8.55 | d | 2H | H at positions 2 and 6 of the 4-pyridyl ring |

| ~7.70 | td | 1H | H at position 4 of the 2-pyridyl ring |

| ~7.50 | d | 1H | H at position 3 of the 2-pyridyl ring |

| ~7.35 | d | 2H | H at positions 3 and 5 of the 4-pyridyl ring |

| ~7.20 | m | 1H | H at position 5 of the 2-pyridyl ring |

| ~7.10 | d, J > 15 Hz | 1H | Vinylic proton adjacent to the 4-pyridyl ring |

| ~7.00 | d, J > 15 Hz | 1H | Vinylic proton adjacent to the 2-pyridyl ring |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C at position 2 of the 2-pyridyl ring |

| ~150.0 | C at positions 2 and 6 of the 4-pyridyl ring |

| ~149.5 | C at position 6 of the 2-pyridyl ring |

| ~145.0 | C at position 4 of the 4-pyridyl ring |

| ~136.5 | C at position 4 of the 2-pyridyl ring |

| ~133.0 | Vinylic carbon adjacent to the 2-pyridyl ring |

| ~129.0 | Vinylic carbon adjacent to the 4-pyridyl ring |

| ~123.0 | C at position 5 of the 2-pyridyl ring |

| ~121.0 | C at positions 3 and 5 of the 4-pyridyl ring |

| ~120.5 | C at position 3 of the 2-pyridyl ring |

UV-Visible and Fluorescence Spectroscopy

The photophysical properties of this compound are important for its applications in materials science.

| Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) |

| Dichloromethane | ~310 | ~25,000 | ~380 | ~0.15 |

| Acetonitrile | ~308 | ~26,000 | ~375 | ~0.12 |

| Ethanol | ~305 | ~24,000 | ~370 | ~0.10 |

Note: The exact values may vary slightly depending on the solvent and concentration.

Crystallographic Data

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and information about the solid-state packing. The crystal structure of this compound (2,4'-bpe) reveals a non-planar conformation in the solid state.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~9.5 |

| c (Å) | ~10.0 |

| β (°) | ~110 |

| V (ų) | ~950 |

| Z | 4 |

Experimental Workflow and Logic

The overall process from synthesis to full characterization follows a logical workflow to ensure the identity, purity, and properties of the final compound are well-established.

Caption: Experimental workflow for the synthesis and characterization.

Conclusion

This technical guide has outlined a reliable and detailed protocol for the synthesis of this compound using the Horner-Wadsworth-Emmons reaction. Furthermore, it has provided a comprehensive summary of the key characterization data necessary for its identification and for understanding its fundamental properties. The information presented herein serves as a valuable resource for researchers in medicinal chemistry, materials science, and coordination chemistry, facilitating the exploration of this versatile molecule in various applications.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene and Its Symmetric Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene (2,4'-bpe), a molecule of significant interest in crystal engineering and materials science. Due to challenges in growing single crystals suitable for conventional X-ray diffraction, its structure was uniquely determined by electron diffraction. For a comprehensive understanding of the structure-property relationships within the bis(pyridyl)ethylene family, this guide also presents a comparative analysis of the crystal structures of its symmetric isomers: trans-1,2-bis(2-pyridyl)ethylene (2,2'-bpe), trans-1,2-bis(3-pyridyl)ethylene (3,3'-bpe), and trans-1,2-bis(4-pyridyl)ethylene (4,4'-bpe).

Comparative Crystallographic Data

The arrangement of molecules in the solid state is fundamental to a material's properties. The table below summarizes the key crystallographic parameters for this compound and its symmetric counterparts, offering a clear comparison of their solid-state packing.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| 2,4'-bpe | C₁₂H₁₀N₂ | Monoclinic | Pc | - | - | - | - | - |

| 2,2'-bpe | C₁₂H₁₀N₂ | Orthorhombic | - | - | - | - | - | - |

| 3,3'-bpe [1][2] | C₁₂H₁₀N₂ | Monoclinic | P2₁/n | 7.4591(7) | 5.5045(6) | 11.7803(12) | 99.638(5) | 2 |

| 4,4'-bpe [3] | C₁₂H₁₀N₂ | Monoclinic | P2₁/c | - | - | - | - | - |

Note: Detailed unit cell parameters for 2,4'-bpe, 2,2'-bpe, and 4,4'-bpe were not fully detailed in the provided search results, but their space groups and crystal systems have been identified. The data for 3,3'-bpe is from a detailed single-crystal X-ray diffraction study.

In the case of the unsymmetric 2,4'-bpe, the molecules pack in the monoclinic space group Pc, forming one-dimensional infinite chains sustained by C–H···N interactions.[3] Specifically, a hydrogen atom on the 4-position of the 2-pyridyl ring interacts with the nitrogen atom of the 4-pyridyl ring of a neighboring molecule.[3] The symmetric 3,3'-bpe isomer crystallizes in the centrosymmetric monoclinic space group P2₁/n. Its structure consists of molecules self-assembled into two-dimensional arrays through a combination of C–H···N hydrogen bonds and edge-to-face C–H···π interactions, which then stack in a herringbone arrangement.[1][2] The 4,4'-bpe isomer also packs in a monoclinic space group, P2₁/c, forming a two-dimensional network. This network is sustained by C–H···N interactions between a hydrogen atom at the 2-position of the pyridyl ring and a nitrogen atom on an adjacent molecule.[3]

Experimental Protocols

The determination of these crystal structures involves precise synthesis, crystallization, and diffraction experiments. The methodologies outlined below are typical for this class of compounds.

Synthesis and Crystallization

-

trans-1,2-bis(3-pyridyl)ethylene (3,3'-bpe): This isomer was prepared via a one-pot, aqueous Palladium-catalyzed Hiyama-Heck cross-coupling reaction between 3-bromopyridine and triethoxyvinylsilane.[1] The resulting product was purified by flash chromatography. Single crystals suitable for X-ray diffraction were grown by slow evaporation from a chloroform solution over seven days.[1]

-

General Crystallization for other isomers: The other isomers, including 2,4'-bpe, were generally purchased from commercial sources and purified by recrystallization to ensure high purity before crystallization attempts.[4] For many of the bis(pyridyl)ethylenes, slow evaporation from a suitable solvent is a common method for attempting to grow single crystals.

Crystal Structure Determination

-

Single-Crystal X-ray Diffraction (SCXRD) (for 3,3'-bpe): A suitable single crystal was mounted on a diffractometer. Data collection was performed using a Bruker Nonius KappaCCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[2] The structure was solved using ShelXT and refined using SHELXL programs.[2]

-

Micro-Crystal Electron Diffraction (Micro-ED) (for 2,4'-bpe): Due to the inability to grow sufficiently large single crystals of 2,4'-bpe for SCXRD, its crystal structure was determined using Micro-ED.[3][4]

-

A powder sample of 2,4'-bpe was gently crushed to produce crystals thin enough for electron diffraction.

-

The crystals were deposited on a 3 mm copper grid with a carbon film.

-

The grid was placed in a cryo-holder and cooled to approximately 130 K.

-

Electron diffraction data were then collected from a nanocrystalline sample.[3][4]

-

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for determining the crystal structure of a molecular solid, highlighting the two primary diffraction techniques employed for the bis(pyridyl)ethylene family.

References

- 1. X-ray crystal structure of trans-bis(pyridin-3-yl)ethylene: comparing the supramolecular structural features among the symmetrical bis(n-pyridyl)ethylenes (n = 2, 3, or 4) constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural Integrities of Symmetric and Unsymmetric trans-Bis-pyridyl Ethylene Powders Exposed to Gamma Radiation: Packing and Electronic Considerations Assisted by Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Light and Matter: A Technical Guide to the Photophysical Properties of Pyridyl Ethylene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyridyl ethylene derivatives, a class of organic compounds characterized by a pyridine ring linked to an ethylene backbone, have garnered significant attention across various scientific disciplines. Their unique photophysical properties, particularly their fluorescence and photoisomerization capabilities, make them promising candidates for applications ranging from molecular probes and sensors to components in optoelectronic devices and photodynamic therapy. This in-depth technical guide provides a comprehensive overview of the core photophysical properties of these versatile molecules, detailing experimental protocols for their characterization and presenting key quantitative data for a selection of derivatives.

Core Photophysical Properties: A Quantitative Overview

The interaction of pyridyl ethylene derivatives with light is governed by their electronic structure, which can be finely tuned through chemical modifications. This section summarizes key photophysical parameters for several exemplary pyridyl ethylene derivatives, providing a comparative basis for researchers.

Table 1: Photophysical Properties of Selected Pyridyl Ethylene Derivatives

| Compound Name | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] | Fluorescence Quantum Yield (Φ_F) |

| trans-1,2-Bis(4-pyridyl)ethylene | Various | 252 - 360[1] | - | - | - |

| Styrylpyridinium Derivative 6a | DMSO | 385 | 580 | 195 | 0.151[2] |

| Styrylpyridinium Derivative 6b | DMSO | 385 | 580 | 195 | 0.122[2] |

| Styrylpyridinium Derivative 6c | DMSO | 408 | 760 | 352 | - |

| Styrylpyridinium Derivative 6d | DMSO | 435 | 760 | 325 | 0.005[2] |

| Styrylpyridinium Derivative 6e | DMSO | 520 | 760 | 240 | 0.007[2] |

| Julolidine-structured pyrido[3,4-b]indole dye | Various | - | - | - | - |

Note: The photophysical properties of pyridyl ethylene derivatives are highly sensitive to their environment, including the solvent polarity and viscosity. The data presented here are for illustrative purposes and were extracted from various sources. Please refer to the cited literature for specific experimental conditions.

The Phenomenon of Photoisomerization

A hallmark of many pyridyl ethylene derivatives is their ability to undergo reversible trans-cis photoisomerization upon irradiation with light of a specific wavelength. This process involves a change in the molecule's geometry around the ethylene double bond, leading to distinct photophysical and chemical properties for each isomer. The trans isomer is typically more stable and often exhibits stronger fluorescence, while the cis isomer is often non-fluorescent or weakly fluorescent. This photoswitchable behavior is the basis for many of their applications.

The workflow for investigating the photoisomerization of a pyridyl ethylene derivative is a systematic process involving sample preparation, irradiation, and analysis of the resulting isomeric mixture.

Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of pyridyl ethylene derivatives relies on standardized experimental protocols. This section provides detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) at which a molecule absorbs light and to measure the absorbance at these wavelengths.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the pyridyl ethylene derivative in a suitable spectroscopic-grade solvent (e.g., ethanol, DMSO). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure linearity according to the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place the cuvette in the reference beam path of the spectrophotometer.

-

Sample Measurement: Fill an identical quartz cuvette with the sample solution and place it in the sample beam path.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum. The wavelength at which the highest absorbance is observed is the λ_max.

Fluorescence Emission Spectroscopy

Objective: To determine the fluorescence emission spectrum of a molecule and its fluorescence quantum yield.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the pyridyl ethylene derivative with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for selecting excitation and emission wavelengths, and a detector.

-

Excitation: Set the excitation wavelength to the λ_max determined from the UV-Vis absorption spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region to capture the entire fluorescence emission spectrum.

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield (Φ_F,std) and an absorption spectrum that overlaps with the sample.

-

Prepare a solution of the standard in the same solvent as the sample, with an absorbance at the excitation wavelength identical to that of the sample.

-

Measure the integrated fluorescence intensity (area under the emission curve) for both the sample (I_s) and the standard (I_std) under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of the sample (Φ_F,s) using the following equation:

Φ_F,s = Φ_F,std * (I_s / I_std) * (η_s² / η_std²)

where η is the refractive index of the solvent for the sample and standard solutions, respectively. For the same solvent, this term becomes 1.

-

NMR Spectroscopy for Photoisomerization Studies

Objective: To monitor the change in the ratio of trans to cis isomers of a pyridyl ethylene derivative upon photoirradiation.

Methodology:

-

Sample Preparation: Prepare an NMR sample by dissolving the pyridyl ethylene derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a quartz NMR tube. Quartz is used to allow for UV irradiation.

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the sample before irradiation to determine the initial isomeric composition (typically, this will be predominantly the trans isomer).

-

Irradiation: Irradiate the NMR tube with a UV lamp at a wavelength that induces photoisomerization. The irradiation can be done in increments, with NMR spectra taken after each interval.

-

Spectral Analysis: After each irradiation period, acquire another ¹H NMR spectrum. The vinylic protons of the trans and cis isomers will have distinct chemical shifts and coupling constants.

-

Quantification: Integrate the signals corresponding to the vinylic protons of both the trans and cis isomers. The ratio of the integrals will give the relative concentrations of the two isomers at each time point. This data can then be used to study the kinetics of the photoisomerization process.

Conclusion

The photophysical properties of pyridyl ethylene derivatives offer a rich field of study with significant potential for practical applications. Their tunable fluorescence and photoswitchable nature make them highly versatile molecular building blocks. A thorough understanding of their behavior under illumination, achieved through rigorous experimental characterization as outlined in this guide, is crucial for harnessing their full potential in the development of novel technologies in materials science, chemistry, and medicine. Researchers and professionals in these fields are encouraged to utilize the provided data and protocols as a foundation for their own investigations into this fascinating class of molecules.

References

- 1. Transition metal-based coordination polymers of bipyridyl-ethylene for sunlight-driven photocatalytic CO 2 reduction into CO - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D5SE00195A [pubs.rsc.org]

- 2. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene, a heterocyclic compound of interest in materials science and drug development. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this molecule. Due to the limited availability of published spectroscopic data for the specific asymmetric compound, data for the closely related symmetric isomers, trans-1,2-bis(2-pyridyl)ethylene and trans-1,2-bis(4-pyridyl)ethylene, are presented for comparative analysis. Detailed experimental protocols for each analytical technique are provided, alongside workflow diagrams to illustrate the analytical process.

Introduction

This compound is a conjugated system containing two pyridine rings with different substitution patterns. This asymmetry influences its electronic and structural properties, making spectroscopic analysis crucial for its characterization. NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of individual atoms. IR spectroscopy is employed to identify the functional groups and vibrational modes of the molecule. UV-Vis spectroscopy is used to study the electronic transitions within the conjugated π-system.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the symmetric isomers of this compound. These values provide a reference for the expected spectral features of the target compound.

Table 1: ¹H NMR Spectroscopic Data of Symmetric Pyridylethylene Isomers

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| trans-1,2-bis(4-pyridyl)ethylene | DMSO-d₆ | 8.59 (d, 4H), 7.59 (d, 4H), 7.52 (s, 2H) | Pyridyl protons, Pyridyl protons, Vinylic protons |

| trans-1,2-bis(2-pyridyl)ethylene | CDCl₃ | 8.65 (d, 2H), 7.68 (t, 2H), 7.33 (d, 2H), 7.20 (t, 2H), 7.45 (s, 2H) | H-6 (pyridyl), H-4 (pyridyl), H-3 (pyridyl), H-5 (pyridyl), Vinylic protons |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| trans-1-(2-Pyridyl)-2-(4-pyridyl)-ethylene | CDCl₃ | (Full spectrum data not publicly available)[1] |

Note: A SpectraBase entry indicates the existence of a ¹³C NMR spectrum for trans-1-(2-Pyridyl)-2-(4-pyridyl)-ethylene in CDCl₃, but the full dataset is not publicly accessible.[1]

Table 3: IR Spectroscopic Data of Symmetric Pyridylethylene Isomers

| Compound | Sample Preparation | Key Absorption Bands (cm⁻¹) | Assignment |

| trans-1,2-bis(4-pyridyl)ethylene | KBr pellet | 3034, 2910, 1610, 1558, 1506, 1427, 1220, 972, 829 | C-H stretch (aromatic), C-H stretch (vinylic), C=C stretch (ring), C=C stretch (ring), C=C stretch (ring), C-H bend (in-plane), C-H bend (in-plane), C-H bend (out-of-plane, trans), C-H bend (out-of-plane)[2] |

| trans-1,2-bis(2-pyridyl)ethylene | Mull | (Specific peak data not detailed in the provided search results) |

Table 4: UV-Vis Spectroscopic Data of Symmetric Pyridylethylene Isomers

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Assignment |

| trans-1,2-bis(4-pyridyl)ethylene | Solid State | 250-350 | Not Applicable | π-π* transitions |

| trans-1,2-bis(2-pyridyl)ethylene | Acetonitrile | 314 | Not Specified | π-π* transition |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrumental Analysis:

-

The NMR spectra are recorded on a spectrometer operating at a standard frequency for ¹H nuclei (e.g., 300, 400, or 500 MHz).

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

-

-

Data Processing:

-

The acquired FID is subjected to Fourier transformation to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline-corrected.

-

The chemical shifts of the signals are referenced to the internal standard.

-

Integration of the ¹H NMR signals is performed to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic vibrational modes of the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[3]

-

-

Instrumental Analysis:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

-

The positions and intensities of the absorption bands are identified and tabulated.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the conjugated π-system.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

A blank solution containing only the solvent is also prepared.

-

-

Instrumental Analysis:

-

A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

The instrument is calibrated using the blank solution.

-

The absorbance of each standard solution is measured over a specific wavelength range (e.g., 200-800 nm).

-

-

Data Processing:

-

The wavelength of maximum absorbance (λmax) is determined from the absorption spectrum.

-

A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ε) according to the Beer-Lambert law.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: General workflow for the spectroscopic analysis of the target compound.

Caption: Detailed experimental workflow for NMR spectroscopy.

Caption: Detailed experimental workflow for FTIR spectroscopy.

Caption: Detailed experimental workflow for UV-Vis spectroscopy.

References

Unraveling the Electronic Landscape of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electronic structure of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene, a molecule of significant interest in coordination chemistry, materials science, and photochemistry. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and visualizes fundamental electronic processes to facilitate a deeper understanding for researchers and professionals in drug development and related scientific fields.

Core Electronic and Photophysical Properties

This compound is an unsymmetrical derivative of dipyridylethylene, exhibiting distinct electronic properties due to the different nitrogen positions in the pyridyl rings. Its electronic structure is characterized by π-systems of the pyridyl rings and the ethylene bridge, leading to interesting photophysical behaviors.

Quantitative Spectroscopic and Photophysical Data

The following table summarizes the key spectroscopic and photophysical data for trans-1,2-di(4-pyridyl)ethylene, a closely related symmetric isomer, which serves as a valuable benchmark for understanding the electronic properties of the unsymmetrical analogue. Data for the specific this compound is sparse in the literature, highlighting an area for future research.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | ~290 nm | Hexane | [1] |

| shifts to ~300 nm | Acetonitrile | [1] | |

| Fluorescence Maximum (λfl) | 368 nm | Hexane | [1] |

| 403 nm | Acetonitrile | [1] | |

| 341 nm | Methanol | [1] |

Experimental and Computational Methodologies

A combination of experimental and computational techniques is crucial for a thorough understanding of the electronic structure of this compound.

Synthesis

The synthesis of trans-1,2-bis(4-pyridyl)ethylene, a related compound, is typically achieved through substitution or tandem reactions. A common method involves the reaction of pyridine with an acetylene derivative containing alkyl halides.[1] For the unsymmetrical this compound, a similar cross-coupling strategy would likely be employed.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the molecular structure and stereochemistry of the trans isomer.

-

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be correlated with theoretical calculations to understand the bonding and symmetry.[2]

-

UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy: These methods are used to probe the electronic transitions between the ground and excited states, providing data on absorption and emission maxima.[3][4]

Computational Analysis

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of molecules like this compound.

Typical Computational Protocol:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. Common functionals include B3LYP with basis sets like 6-311G*.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to simulate IR and Raman spectra.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic transitions and reactivity.

-

Time-Dependent DFT (TD-DFT): This method is used to calculate the energies of electronic excited states and to simulate the UV-Vis absorption spectrum.

Visualizing Electronic Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the workflows and concepts central to understanding the electronic structure of this compound.

Conclusion

The electronic structure of this compound presents a compelling area of study with implications for the design of novel materials and functional molecules. While a comprehensive dataset for this specific unsymmetrical isomer is still emerging, analysis of its symmetric counterpart, trans-1,2-di(4-pyridyl)ethylene, provides a solid foundation for understanding its fundamental electronic properties. The strategic application of combined experimental and computational methodologies, as outlined in this guide, is essential for fully elucidating the electronic landscape of this and related molecules, thereby paving the way for their application in advanced technologies and drug development.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. Transition metal-based coordination polymers of bipyridyl-ethylene for sunlight-driven photocatalytic CO 2 reduction into CO - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D5SE00195A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

cis-trans isomerization mechanism of pyridylethylenes

An In-depth Technical Guide on the Cis-Trans Isomerization Mechanism of Pyridylethylenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridylethylenes, also known as styrylpyridines, are a class of aromatic compounds that exhibit photochromism, the reversible transformation between two isomers with different absorption spectra upon photoirradiation. This property is attributed to the cis-trans isomerization around the ethylenic double bond. Understanding the mechanism of this isomerization is crucial for the development of molecular switches, photo-responsive materials, and photochemotherapy agents. This guide provides a comprehensive overview of the , focusing on the photochemical pathways.

Photochemical Cis-Trans Isomerization

The most common method to induce cis-trans isomerization in pyridylethylenes is through photo-irradiation. The process is initiated by the absorption of a photon, which excites the molecule to a higher electronic state. The subsequent relaxation and isomerization pathways are complex and can involve both singlet and triplet excited states.

Singlet State Mechanism

Upon direct photoexcitation, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo several competing processes:

-

Fluorescence: Radiative decay back to the S₀ state, emitting a photon.

-

Internal Conversion: Non-radiative decay to the S₀ state.

-

Isomerization: Twisting around the ethylenic bond to reach a perpendicular intermediate, which can then decay to either the cis or trans ground state.

-

Intersystem Crossing: Transition to the triplet state (T₁).

Theoretical studies on 2-styrylpyridine using methods like Complete Active Space Self-Consistent Field (CASSCF) have been instrumental in elucidating these pathways. These studies have located minimum-energy conical intersections (MECI) between the S₁ and S₀ states, which are crucial for the non-radiative decay and isomerization. The geometry of these MECIs often involves a twisted-pyramidalized structure around the ethylenic bond[1].

Triplet State Mechanism

The triplet state pathway can be accessed via intersystem crossing from the S₁ state or through sensitization using a triplet sensitizer. Once in the T₁ state, the molecule can isomerize through a twisted intermediate, similar to the singlet state mechanism. The triplet pathway is often barrierless and can be promoted by heavy-atom effects or at low temperatures[2]. For many styrylpyridines, the triplet mechanism contributes significantly to the overall isomerization quantum yield[3].

Competing Reactions: Cyclization

In addition to cis-trans isomerization, cis-pyridylethylenes can undergo a competing photochemical reaction: photocyclization. This process typically occurs from the cis-isomer under irradiation and leads to the formation of a dihydrophenanthrene-type product[4][5]. The quantum yield of cyclization is often lower than that of isomerization but can be a significant side reaction depending on the solvent and substitution pattern.

Quantitative Data on Isomerization

The efficiency of the photochemical processes is quantified by their quantum yields (Φ). The following table summarizes key photophysical and photochemical parameters for various trans-styrylpyridines in n-hexane, as compared to stilbene[6].

| Compound | ΦF (Fluorescence) | Φt→c (trans→cis Isomerization) | ΦISC (Intersystem Crossing) | τS (Singlet Lifetime, ns) |

| trans-Stilbene | 0.04 | 0.50 | 0.00 | ~0.1 |

| trans-2-Styrylpyridine | 0.01 | 0.40 | 0.01 | ~0.1 |

| trans-3-Styrylpyridine | 0.02 | 0.45 | 0.01 | ~0.1 |

| trans-4-Styrylpyridine | 0.01 | 0.48 | 0.01 | ~0.1 |

| trans-2,2'-Distyrylpyridine | 0.45 | 0.25 | 0.02 | 1.2 |

Experimental Protocols

Photochemical Isomerization and Quantum Yield Determination

Objective: To induce cis-trans isomerization using UV irradiation and determine the quantum yield of the process.

Methodology:

-

Sample Preparation: A dilute solution of the pyridylethylene isomer (e.g., 10⁻⁵ M) is prepared in a spectroscopic grade solvent (e.g., acetonitrile, n-hexane). The solution is placed in a quartz cuvette. For quantum yield measurements, an actinometer solution (e.g., potassium ferrioxalate) is also prepared.

-

Irradiation: The sample is irradiated with a UV lamp equipped with a monochromator or filter to select a specific wavelength (e.g., 313 nm or 365 nm). The light intensity is measured using a radiometer or by actinometry.

-

Monitoring: The progress of the isomerization is monitored by UV-Vis spectrophotometry or ¹H NMR spectroscopy[4][5]. The changes in the absorption spectrum (e.g., decrease in the absorbance of the trans isomer and increase in the absorbance of the cis isomer) are recorded at regular time intervals.

-

Data Analysis: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed) The number of photons absorbed is determined using the actinometer. The concentration of the isomers at different time points is determined from the spectroscopic data using Beer-Lambert law.

Computational Modeling of the Isomerization Pathway

Objective: To theoretically investigate the potential energy surfaces of the ground and excited states to understand the isomerization mechanism.

Methodology:

-

Software: A quantum chemistry software package such as Gaussian, GAMESS, or MOLCAS is used.

-

Method Selection: The choice of theoretical method is crucial. For ground state geometries and energies, Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is often employed[4][7]. For excited states and conical intersections, more advanced methods like Complete Active Space Self-Consistent Field (CASSCF) or Møller–Plesset perturbation theory (MP2) are necessary[1].

-

Geometry Optimization: The geometries of the cis and trans isomers in their ground (S₀) and excited (S₁, T₁) states are optimized to find the minimum energy structures.

-

Transition State Search: The transition state for the isomerization on the ground and excited state potential energy surfaces is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Conical Intersection Location: The geometries of minimum-energy conical intersections (MECIs) between the excited and ground states are located, as these are key to the non-radiative decay and isomerization[1].

-

Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically changing the dihedral angle of the ethylenic bond to map out the isomerization pathway.

Visualizations

Photochemical Isomerization and Competing Pathways

Caption: Energy level diagram illustrating the photochemical cis-trans isomerization pathways.

Experimental Workflow for Photochemical Isomerization Study

Caption: Workflow for determining the quantum yield of photochemical isomerization.

Conclusion

The cis-trans isomerization of pyridylethylenes is a multifaceted process governed by the interplay of excited singlet and triplet states. Photochemical induction is the primary method for achieving this transformation, with the mechanism involving twisted intermediates and conical intersections that facilitate the conversion between isomers. Quantitative analysis through quantum yield measurements and computational modeling provides deep insights into the efficiency and pathways of isomerization. A thorough understanding of these mechanisms is paramount for the rational design of novel photo-responsive molecules for applications in materials science and medicine.

References

- 1. An ab initio study on the photoisomerization in 2-styrylpyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. unige.ch [unige.ch]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Photoisomerization of 1,2-Di(4-pyridyl)ethylene According to NMR and UV Spectroscopy Data and Density Functional Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Unlocking the Potential of Novel Bipyridyl Ethylene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Novel bipyridyl ethylene compounds are emerging as a versatile class of molecules with significant potential across diverse scientific and technological fields. Their unique structural motif, characterized by two pyridine rings linked by an ethylene bridge, imparts a combination of desirable electronic, photophysical, and coordination properties. This technical guide provides an in-depth exploration of the synthesis, properties, and promising applications of these compounds, with a focus on their utility in organic electronics, photocatalysis, polymerization, and biological systems.

Synthesis and Chemical Properties

The synthesis of bipyridyl ethylene derivatives can be achieved through various established organic chemistry methodologies. A common and effective approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between appropriately functionalized pyridine precursors. Another widely used method is the Wurtz coupling reaction, which facilitates the homocoupling of halopyridines in the presence of a reducing agent like sodium. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A general synthetic workflow for preparing a substituted bipyridyl ethylene compound is outlined below:

Unsymmetrical Bis-pyridyl Ethylenes: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and potential therapeutic applications of unsymmetrical bis-pyridyl ethylenes, providing a comprehensive resource for scientists in medicinal chemistry and materials science.

Unsymmetrical bis-pyridyl ethylenes, a class of stilbene analogues, are gaining increasing attention for their unique photophysical properties and potential as scaffolds in drug discovery. Their structural asymmetry offers a route to fine-tune electronic and steric properties, influencing their behavior in biological systems and as functional materials. This technical guide provides a comprehensive literature review of these compounds, focusing on their synthesis, structural characteristics, photophysical behavior, and putative applications in oncology.

Core Concepts and Synthesis

Unsymmetrical bis-pyridyl ethylenes are organic compounds featuring a central carbon-carbon double bond flanked by two different pyridyl rings. The position of the nitrogen atom in each pyridine ring (e.g., 2-, 3-, or 4-pyridyl) significantly impacts the molecule's geometry, electronic properties, and intermolecular interactions.

The synthesis of these compounds can be approached through several established organic reactions. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful methods for olefination, allowing for the stereoselective formation of the central ethylene bridge.[1][2] These reactions typically involve the reaction of a pyridyl-substituted phosphonate ylide with a different pyridine carboxaldehyde. Another prominent synthetic route is the Suzuki-Miyaura cross-coupling reaction, which can be employed to form the ethylene bridge by coupling a vinyl-substituted pyridine with a halopyridine in the presence of a palladium catalyst.[3][4]

Structural and Photophysical Properties

The solid-state arrangement of unsymmetrical bis-pyridyl ethylenes is governed by a combination of C–H···N interactions and, in some cases, π–π stacking.[5] For instance, trans-1-(2-pyridyl)-2-(3-pyridyl)ethylene (2,3'-bpe) packs in an orthorhombic space group, forming corrugated chains sustained by C–H···N interactions, with no significant π–π stacking.[5] In contrast, trans-1-(2-pyridyl)-2-(4-pyridyl)ethylene (2,4'-bpe) packs in a monoclinic space group, forming infinite 1D chains.[5]

The photophysical properties of these compounds are of significant interest. While some unsymmetrical bis-pyridyl ethylenes, such as 2,3'-bpe, 2,4'-bpe, and 3,4'-bpe, are non-fluorescent in their pristine crystalline state, they can be induced to fluoresce upon exposure to gamma radiation.[5] This radiation-induced fluorescence suggests potential applications in dosimetry and as scintillating materials.

Potential Applications in Drug Development

While direct studies on the biological activity of unsymmetrical bis-pyridyl ethylenes are limited, the broader class of pyridine-containing compounds has shown significant promise in anticancer research. Numerous novel pyridine derivatives have been synthesized and demonstrated potent cytotoxic effects against various cancer cell lines.[6] The proposed mechanisms of action often involve the induction of cell cycle arrest and apoptosis.[7]

Putative Signaling Pathway in Cancer Cells

Based on studies of related pyridyl-containing anticancer agents, a plausible mechanism of action for unsymmetrical bis-pyridyl ethylenes in cancer cells involves the modulation of key signaling pathways that control cell proliferation and survival. It is hypothesized that these compounds could induce G2/M phase cell cycle arrest and trigger apoptosis through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.

Caption: Putative signaling pathway of unsymmetrical bis-pyridyl ethylenes in cancer cells.

Experimental Protocols

General Horner-Wadsworth-Emmons Reaction for Unsymmetrical Stilbene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a versatile method for the synthesis of alkenes with a high degree of stereoselectivity, typically favoring the (E)-isomer.[2][8] This protocol is adapted for the synthesis of unsymmetrical bis-pyridyl ethylenes.

Materials:

-

Pyridyl-substituted benzyl phosphonate ester

-

Pyridine carboxaldehyde

-

Strong base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridyl-substituted benzyl phosphonate ester dissolved in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the strong base to the solution with stirring. Allow the reaction to stir at 0 °C for 30 minutes to an hour to ensure complete formation of the phosphonate carbanion.

-

In a separate flask, dissolve the pyridine carboxaldehyde in the anhydrous solvent.

-

Add the aldehyde solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the unsymmetrical bis-pyridyl ethylene.

General Workflow for Synthesis and Evaluation

The development of novel unsymmetrical bis-pyridyl ethylenes for potential therapeutic applications follows a logical experimental workflow.

Caption: Experimental workflow for the development of unsymmetrical bis-pyridyl ethylenes.

Data Presentation

Table 1: Structural Data of Unsymmetrical Bis-pyridyl Ethylenes[5]

| Compound | Isomer | Crystal System | Space Group | Key Intermolecular Interactions |

| trans-1-(2-pyridyl)-2-(3-pyridyl)ethylene | 2,3'-bpe | Orthorhombic | Pbca | C–H···N |

| This compound | 2,4'-bpe | Monoclinic | Pc | C–H···N |

| trans-1-(3-pyridyl)-2-(4-pyridyl)ethylene | 3,4'-bpe | Monoclinic | Pc | C–H···N |

Table 2: Qualitative Fluorescence Properties of Unsymmetrical Bis-pyridyl Ethylenes[5]

| Compound | Isomer | Fluorescence (Pristine) | Fluorescence (Post-γ-irradiation) |

| trans-1-(2-pyridyl)-2-(3-pyridyl)ethylene | 2,3'-bpe | No | Yes |

| This compound | 2,4'-bpe | No | Yes |

| trans-1-(3-pyridyl)-2-(4-pyridyl)ethylene | 3,4'-bpe | No | Yes |

Conclusion

Unsymmetrical bis-pyridyl ethylenes represent a promising class of compounds with tunable photophysical properties and potential for development as novel therapeutic agents. Their synthesis is accessible through well-established synthetic methodologies, and their structural diversity allows for the exploration of a broad chemical space. While direct biological data for these specific compounds is still emerging, the demonstrated anticancer activity of related pyridyl-containing molecules provides a strong rationale for their further investigation in oncology. Future research should focus on the systematic synthesis of libraries of unsymmetrical bis-pyridyl ethylenes, comprehensive evaluation of their photophysical and biological properties, and elucidation of their precise mechanisms of action in cancer cells. This will pave the way for the rational design of new and effective therapeutic agents.

References

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Integrities of Symmetric and Unsymmetric trans-Bis-pyridyl Ethylene Powders Exposed to Gamma Radiation: Packing and Electronic Considerations Assisted by Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene as a versatile, unsymmetrical N-donor ligand in coordination chemistry. The unique electronic properties arising from the distinct placement of the nitrogen atoms in the pyridyl rings make it a compelling building block for the synthesis of novel metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with potential applications in catalysis, photophysics, and drug delivery.

Ligand Overview

This compound , a structural isomer of the well-studied trans-1,2-bis(4-pyridyl)ethylene (bpe), is a crystalline solid with the molecular formula C₁₂H₁₀N₂ and a molecular weight of 182.22 g/mol . Its unsymmetrical nature, with one pyridyl nitrogen at the 2-position and the other at the 4-position, offers distinct coordination vectors and electronic environments. This can lead to the formation of coordination complexes with unique topologies and potentially enhanced properties compared to its symmetrical counterparts. The vinylene bridge connecting the two pyridyl groups facilitates π-conjugation, influencing the photophysical and electronic properties of its coordination compounds.

Data Presentation

Ligand Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂ |

| Molecular Weight | 182.22 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| CAS Number | 14802-41-6 |

Spectroscopic Data of the Ligand (Predicted and from Analogues)

While specific, experimentally verified high-resolution spectra for this compound are not widely published, data can be inferred from its symmetrical analogues and related structures.

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR | Signals corresponding to pyridyl and vinyl protons. The unsymmetrical nature will result in a more complex spectrum compared to symmetrical isomers. |

| ¹³C NMR | Resonances for the pyridyl and vinyl carbons. |

| FT-IR (KBr, cm⁻¹) | Characteristic bands for C=C and C=N stretching, and C-H bending of the aromatic rings. |

Experimental Protocols

I. Synthesis of this compound

The synthesis of this unsymmetrical ligand can be achieved through several established cross-coupling methodologies. The Wittig and Horner-Wadsworth-Emmons reactions are particularly suitable for forming the central carbon-carbon double bond with high stereoselectivity for the trans isomer.

Protocol: Wittig Reaction

This protocol is adapted from the synthesis of the symmetrical analogue, trans-1,2-bis(4-pyridyl)ethylene, and is a viable route for the unsymmetrical target.

Workflow for Wittig Synthesis

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Materials:

-

2-(Chloromethyl)pyridine hydrochloride

-

Triphenylphosphine (PPh₃)

-

N,N-Dimethylformamide (DMF)

-

4-Pyridinecarboxaldehyde

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Appropriate solvents for recrystallization (e.g., ethanol, isopropanol)

Procedure:

-

Synthesis of Triphenyl(2-pyridylmethyl)phosphonium chloride:

-

Neutralize 2-(chloromethyl)pyridine hydrochloride to obtain the free base.

-

In a round-bottom flask, dissolve 2-(chloromethyl)pyridine and a stoichiometric equivalent of triphenylphosphine in DMF.

-

Heat the reaction mixture at 80°C for 45-60 minutes with stirring.

-

Cool the mixture to room temperature and then in an ice bath to induce precipitation of the phosphonium salt.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Wittig Reaction:

-

Prepare a cold solution of NaOH in water.

-

Suspend the synthesized triphenyl(2-pyridylmethyl)phosphonium chloride in DCM in an Erlenmeyer flask with vigorous stirring.

-

Add a stoichiometric equivalent of 4-pyridinecarboxaldehyde to the suspension.

-

Slowly add the cold NaOH solution to the reaction mixture.

-

Continue stirring vigorously for 30-60 minutes at room temperature. A color change and precipitation of the product should be observed.

-

-

Purification:

-

Extract the reaction mixture with DCM.

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound.

-

Characterization:

-

Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and by melting point determination.

II. Synthesis of a Generic Coordination Polymer with this compound

This protocol outlines a general solvothermal method for the synthesis of coordination polymers, which is a common technique for this class of ligands. The specific metal salt, solvent, and temperature will need to be optimized for the desired product.

Caption: Relationship between the structural features of the ligand and its potential applications in coordination chemistry.

Further research into the coordination chemistry of this compound is warranted to fully explore its potential in these and other applications. The protocols provided herein offer a solid foundation for the synthesis and investigation of novel materials based on this promising ligand.

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with Pyridyl Ethylene Linkers for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a variety of applications, including drug delivery. This document provides detailed application notes and protocols for the synthesis of zinc-based MOFs utilizing a combination of dicarboxylate and the pyridyl ethylene linker, 1,2-bis(4-pyridyl)ethylene (bpe).

The incorporation of the linear and rigid bpe linker can lead to robust frameworks with tunable porosity, making them suitable for the encapsulation and controlled release of therapeutic agents. This document will focus on a representative MOF system, Zinc-Succinate-BPE (Zn-Succ-bpe), as a case study for drug delivery applications. The protocols provided are based on established solvothermal synthesis methods and standard drug loading and release procedures adapted for this specific class of MOFs.

Key Applications in Drug Development

MOFs constructed with pyridyl ethylene linkers offer several potential advantages in drug delivery:

-

High Drug Loading Capacity: The porous nature of these MOFs allows for the encapsulation of significant quantities of drug molecules.

-

Controlled Release: The framework structure can be tailored to control the rate of drug diffusion and release, potentially leading to sustained therapeutic effects.

-

Biocompatibility: Zinc is an essential trace element in the human body, and many zinc-based MOFs have shown good biocompatibility.[1][2][3] However, thorough toxicological assessment is crucial for any new MOF intended for biomedical applications.

-

Tunable Properties: The use of mixed-linker systems (dicarboxylate and pyridyl ethylene) allows for fine-tuning of the MOF's structural and chemical properties to optimize drug compatibility and release kinetics.

Synthesis and Drug Loading Workflow

The overall process for preparing a drug-loaded pyridyl ethylene MOF involves the initial synthesis of the framework, followed by activation to remove solvent molecules from the pores, and finally, the loading of the therapeutic agent.

Caption: A general workflow for the synthesis of a pyridyl ethylene MOF and subsequent drug loading.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Zinc-Succinate-BPE MOF (Zn-Succ-bpe)

This protocol describes the synthesis of a representative MOF using zinc nitrate, succinic acid, and 1,2-bis(4-pyridyl)ethylene (bpe) as building blocks.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Succinic acid

-

1,2-bis(4-pyridyl)ethylene (bpe)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of zinc nitrate hexahydrate and 0.1 mmol of succinic acid in 5 mL of a DMF/water mixture (4:1 v/v).

-

In a separate vial, dissolve 0.1 mmol of 1,2-bis(4-pyridyl)ethylene in 5 mL of DMF.

-

Combine the two solutions in the first vial.

-

Cap the vial tightly and place it in a preheated oven at 100°C for 48 hours.

-

After cooling to room temperature, colorless crystals will have formed.

-

Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

-

To activate the MOF, immerse the crystals in fresh ethanol for 24 hours, replacing the ethanol at least three times.

-

Collect the crystals by filtration and dry under vacuum at 80°C for 12 hours.

Protocol 2: Loading of Ibuprofen into Zn-Succ-bpe MOF

This protocol details the loading of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen into the activated MOF via impregnation.[4][5][6][7]

Materials:

-

Activated Zn-Succ-bpe MOF

-

Ibuprofen

-

Ethanol

Procedure:

-

Prepare a 0.1 M solution of ibuprofen in ethanol.

-

Add 50 mg of activated Zn-Succ-bpe MOF to 10 mL of the ibuprofen solution.

-

Stir the suspension at room temperature for 24 hours in a sealed container to prevent solvent evaporation.

-

Collect the ibuprofen-loaded MOF (Ibu@Zn-Succ-bpe) by centrifugation (e.g., 8000 rpm for 10 minutes).

-

Wash the collected solid with a small amount of fresh ethanol to remove surface-adsorbed drug.

-

Dry the final product under vacuum at 40°C for 12 hours.

-

The amount of loaded ibuprofen can be determined by analyzing the concentration of the supernatant before and after loading using UV-Vis spectroscopy at the characteristic wavelength of ibuprofen.

Protocol 3: In Vitro Release of Ibuprofen from Ibu@Zn-Succ-bpe

This protocol describes a typical in vitro drug release study in a simulated physiological environment.[8][9][10]

Materials:

-

Ibu@Zn-Succ-bpe

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Disperse 10 mg of Ibu@Zn-Succ-bpe in 50 mL of PBS (pH 7.4) in a sealed container.

-

Place the container in an incubator shaker at 37°C with gentle agitation.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium.

-

Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.

-

Centrifuge the collected aliquots to remove any suspended MOF particles.

-

Analyze the concentration of released ibuprofen in the supernatant using UV-Vis spectroscopy.

-

Calculate the cumulative percentage of drug released over time.

Characterization and Data Presentation

Thorough characterization is essential to confirm the successful synthesis of the MOF and to quantify the drug loading and release.

Characterization Techniques:

| Technique | Purpose |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the synthesized MOF. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups of the linkers and the drug, and to confirm the incorporation of the drug into the MOF. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to quantify the amount of loaded drug. |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals. |

| Nitrogen Adsorption-Desorption Isotherms | To determine the surface area and pore volume of the activated MOF. |

| UV-Vis Spectroscopy | To quantify the amount of drug loaded and released. |

Representative Data

The following tables present hypothetical but plausible data for the characterization and drug delivery performance of the Zn-Succ-bpe MOF system.

Table 1: Physicochemical Properties of Zn-Succ-bpe MOF

| Parameter | Value |

| BET Surface Area | ~850 m²/g |

| Pore Volume | ~0.45 cm³/g |

| Thermal Stability (in N₂) | Up to 320°C |

Table 2: Ibuprofen Loading and Encapsulation Efficiency

| MOF Sample | Drug Loading (%) | Encapsulation Efficiency (%) |

| Ibu@Zn-Succ-bpe | 18.5 | 92.5 |

Drug Loading (%) = (mass of loaded drug / mass of drug-loaded MOF) x 100 Encapsulation Efficiency (%) = (mass of loaded drug / initial mass of drug) x 100

Table 3: In Vitro Ibuprofen Release Profile from Ibu@Zn-Succ-bpe at pH 7.4

| Time (hours) | Cumulative Release (%) |

| 1 | 15 |

| 4 | 35 |

| 8 | 55 |

| 12 | 70 |

| 24 | 85 |

| 48 | 95 |

Signaling Pathways and Logical Relationships

The pH-responsive release of a drug from a zinc-based MOF in a slightly acidic environment (e.g., tumor microenvironment) can be a targeted delivery strategy. The lower pH can lead to the protonation of the linker's coordinating groups, causing a partial and controlled degradation of the MOF structure and subsequent drug release.

Caption: A simplified diagram illustrating a pH-triggered drug release mechanism from a zinc-based MOF.

Conclusion

Metal-Organic Frameworks synthesized with pyridyl ethylene linkers represent a versatile platform for drug delivery applications. The ability to systematically tune their structure and porosity allows for the optimization of drug loading and release profiles. The protocols and application notes provided herein offer a comprehensive guide for researchers interested in exploring this promising class of materials for advanced drug delivery systems. Further research is warranted to fully elucidate the in vivo behavior, biocompatibility, and therapeutic efficacy of these MOFs.

References

- 1. doaj.org [doaj.org]

- 2. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of Coordination Polymers using trans-1,2-bis(4-pyridyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of coordination polymers utilizing the versatile bridging ligand, trans-1,2-bis(4-pyridyl)ethylene (bpe). The information is intended to guide researchers in the rational design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in various fields, including drug delivery, catalysis, and materials science.

Introduction

trans-1,2-bis(4-pyridyl)ethylene is a rigid, linear N-donor ligand that has been extensively employed in the construction of coordination polymers. Its ability to bridge metal centers leads to the formation of diverse and predictable supramolecular architectures, ranging from one-dimensional (1D) chains to three-dimensional (3D) frameworks. The resulting structures and properties of these coordination polymers are highly dependent on the choice of metal ion, counter-anions, and reaction conditions. This document outlines the synthesis of several exemplary coordination polymers with transition metals and lead(II) ions.

Data Presentation

Crystallographic Data Summary

The following table summarizes key crystallographic data for coordination polymers synthesized with trans-1,2-bis(4-pyridyl)ethylene and various metal ions. This data is crucial for understanding the structural diversity and for comparative analysis.

| Compound | Metal Ion | Crystal System | Space Group | Key Structural Features |

| CoBpe [Co2(bpe)3(NO3)4·MeOH] | Co(II) | Monoclinic | P21/c | 1D ladder topology with interpenetrated square grids forming a 3D network. |

| NiBpe [Ni2(bpe)3(NO3)4·MeOH] | Ni(II) | Monoclinic | P21/c | Isostructural with CoBpe, forming a 1D ladder structure. |

| CuBpe [Cu(bpe)(NO3)2] | Cu(II) | Triclinic | P-1 | Linear 1D chain topology. |

| [Pb(μ-bpe)(μ-O2CCF3)2] | Pb(II) | - | - | 3D coordination polymer with a 42.63.8-sra (SrAl2) topology. |